Physicochemical properties of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
Physicochemical properties of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine, a highly functionalized heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Pyridine scaffolds are foundational in drug discovery, valued for their ability to improve solubility and engage in critical biological interactions.[1][2] This specific derivative is equipped with three key functional groups: a chloro substituent, a highly reactive iodo substituent, and a 4-methoxybenzyl (PMB) ether protecting group. This unique combination makes it a versatile intermediate for constructing complex molecular architectures through various cross-coupling and substitution reactions. This document details the compound's structural identity, computed physicochemical parameters, and the core analytical techniques required for its unambiguous characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-proven experimental protocols are provided to guide scientists in the validation of its structure and purity, ensuring reproducibility and confidence in subsequent research and development applications.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity. 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a substituted pyridine with a distinct arrangement of functional groups that dictates its chemical behavior and synthetic potential.
Caption: Chemical structure of 6-Chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine.
Chemical Identifiers
A summary of the key identifiers and molecular properties for this compound is presented below. This data is essential for database searches, regulatory submissions, and theoretical calculations.
| Property | Value | Source |
| CAS Number | 1569084-90-7 | [3] |
| Molecular Formula | C₁₃H₁₁ClINO₂ | [3][4] |
| Molecular Weight | 375.59 g/mol | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Cl)I | [3] |
| InChI Key | ORSPRGLUZXZQRI-UHFFFAOYSA-N | [3] |
Computed Physicochemical Properties
Computational models provide valuable a priori insights into the behavior of a molecule, such as its lipophilicity and potential for interaction with biological membranes. These properties are critical in the early stages of drug development.
| Computed Property | Value | Significance |
| XLogP3-AA | 3.9 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[3] |
| Topological Polar Surface Area (TPSA) | 31.4 Ų | Suggests good potential for oral bioavailability and cell permeability.[3] |
| Rotatable Bond Count | 4 | Provides a degree of conformational flexibility, which can be important for binding to biological targets.[3] |
| Hydrogen Bond Acceptor Count | 3 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors, influencing solubility and receptor interactions.[5] |
Analytical and Spectroscopic Characterization Workflow
Confirming the identity and purity of a synthesized compound is non-negotiable. A multi-technique approach is required, where each method provides a unique and complementary piece of structural evidence. The typical workflow for a compound like this involves spectroscopic analysis for structural elucidation, followed by chromatography for purity assessment.
Caption: Standard workflow for the analytical characterization of a novel organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expert Insight: The electron-withdrawing nature of the nitrogen atom, along with the chloro and iodo substituents, significantly deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to a simple benzene ring.[6]
Expected ¹H NMR Signals (in CDCl₃):
-
Pyridine Protons (2H): Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C5 positions. The coupling constant between them would be characteristic of ortho-coupling.
-
Methoxybenzyl Protons (7H):
-
Two doublets (each 2H) in the aromatic region (δ 6.8-7.4 ppm) for the protons on the 4-methoxyphenyl ring.
-
A singlet (2H) around δ 5.0-5.5 ppm for the benzylic methylene (-CH₂-) protons.
-
A singlet (3H) around δ 3.8 ppm for the methoxy (-OCH₃) protons.
-
Expected ¹³C NMR Signals (in CDCl₃):
-
Approximately 11 distinct signals are expected, accounting for the molecular symmetry of the 4-methoxyphenyl group. Signals for the pyridine carbons will be downfield, with the carbon atoms bonded to iodine (C2), chlorine (C6), and oxygen (C3) being significantly influenced.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of CDCl₃ is standard for many organic compounds, offering good solubility and a known solvent peak.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. If necessary, perform 2D NMR experiments like COSY or HSQC for unambiguous assignment of complex signals.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H signals to determine proton ratios. Assign chemical shifts (δ) and coupling constants (J) to all protons and carbons in the molecule, correlating them with the expected structure.[6][7]
Mass Spectrometry (MS)
MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For a molecule of this nature, a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is ideal.
Expert Insight: The presence of chlorine provides a distinct isotopic signature. The ratio of the [M]+ peak to the [M+2]+ peak will be approximately 3:1, which is a hallmark of a monochlorinated compound and serves as a powerful validation tool.
Expected Mass Spectrum Features:
-
Molecular Ion Peak ([M+H]⁺): An intense peak corresponding to the protonated molecule at m/z 375.9601 (calculated for C₁₃H₁₂ClINO₂⁺).
-
Isotopic Pattern: A corresponding peak at m/z 377.9572 due to the ³⁷Cl isotope.
-
Key Fragment Ions: A prominent fragment at m/z 121, corresponding to the stable 4-methoxybenzyl cation, formed by the cleavage of the benzylic ether bond. This is a very common and diagnostically useful fragmentation pathway for PMB-ethers.
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (LC): Inject a small volume (1-5 µL) onto a reverse-phase C18 column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote ionization). This step separates the compound from any potential impurities.
-
Mass Spectrometry (MS):
-
Ionization: Use positive mode Electrospray Ionization (ESI+).
-
Mass Range: Scan a mass range from m/z 100 to 500.
-
Analysis: Analyze the resulting mass spectrum for the correct molecular ion peak and its characteristic chlorine isotopic pattern. If fragmentation data is desired, perform an MS/MS experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).[8][9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.
Expert Insight: While the fingerprint region (below 1500 cm⁻¹) can be complex, the functional group region (above 1500 cm⁻¹) provides clear, diagnostic peaks for the key bonds in the molecule.
Expected Characteristic Absorption Bands:
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃).
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations from the pyridine and benzene rings.
-
~1250 cm⁻¹: Aryl-O-C asymmetric stretching from the ether linkages.
-
~1030 cm⁻¹: C-O-C symmetric stretching.
-
~800-600 cm⁻¹: C-Cl and C-I stretching vibrations.
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Setup: Record a background spectrum on the clean ATR crystal to subtract atmospheric interferences (H₂O, CO₂).
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Record the spectrum and identify the characteristic absorption bands corresponding to the molecule's functional groups.[6]
Reactivity and Synthetic Considerations
The utility of 6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine as a synthetic intermediate stems directly from the electronic properties and reactivity of its substituents.
-
Pyridine Ring Reactivity: The pyridine ring is an electron-deficient aromatic system.[1] This deactivation makes it less susceptible to electrophilic substitution than benzene but more prone to nucleophilic aromatic substitution.[10]
-
Differential Halogen Reactivity: The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the iodo group at the 2-position the primary site for reactivity in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings.[11] This regioselective reactivity allows for the sequential functionalization of the pyridine core, first at the C2 position, followed by reaction at the C6 position under more forcing conditions.
-
Protecting Group: The 4-methoxybenzyl (PMB) ether is a robust protecting group for the hydroxyl function at the 3-position. It is stable to a wide range of reaction conditions but can be selectively removed, typically under oxidative conditions (e.g., with DDQ) or strong acid, to reveal the free hydroxyl group for further derivatization.
Conclusion
6-Chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine is a valuable and versatile building block for chemical synthesis. Its identity, structure, and purity can be unequivocally established through a systematic application of modern analytical techniques. A conclusive characterization relies on the collective evidence from NMR spectroscopy for atomic connectivity, mass spectrometry for molecular weight confirmation and fragmentation, and IR spectroscopy for functional group identification. The detailed protocols and expert insights provided in this guide serve as a reliable framework for researchers to validate this compound, ensuring the integrity of their scientific endeavors.
References
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- Supplementary Information. (n.d.). Characterization of [Mo(NPh)( 2-olefin)(o-(Me3SiN)2C6H4)] (2).
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- Benchchem. (n.d.). 6-Chloro-2-iodo-3-(2-methoxyethoxy)-pyridine.
- Guidechem. (n.d.). 6-chloro-2-iodo-3-[(4-methoxyphenyl)methoxy]pyridine.
- PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
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- MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
- Matrix Scientific. (n.d.). 2-Chloro-6-iodo-3-((4-methoxybenzyl)oxy)pyridine.
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- ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode.
- GNPS. (2021). UCSD/CCMS - Spectrum Library.
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- PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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